6-chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
6-Chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene carboxamide core substituted with chlorine and methyl groups at positions 6 and 7, respectively. The chromene ring is fused with a 4-oxo group, and the carboxamide moiety is linked to a phenyl group modified with a methyl(phenyl)sulfamoyl substituent.
Properties
Molecular Formula |
C24H19ClN2O5S |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O5S/c1-15-12-22-19(13-20(15)25)21(28)14-23(32-22)24(29)26-16-8-10-18(11-9-16)33(30,31)27(2)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,29) |
InChI Key |
DASVPRNBZBYVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the chloro and methyl groups. The final step involves the attachment of the sulfamoylphenyl group.
Chromene Core Synthesis: The chromene core can be synthesized via a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide, respectively.
Attachment of Sulfamoylphenyl Group: This step involves a coupling reaction, often facilitated by a catalyst such as palladium, to attach the sulfamoylphenyl group to the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the following areas:
-
Anticancer Activity : Studies have shown significant cytotoxic effects against various cancer cell lines, including:
These results suggest its potential as an anticancer agent targeting specific pathways involved in cell proliferation .
Cell Line IC50 (µg/mL) MCF-7 (Breast) 1.08 - 1.48 HCT-116 (Colon) 1.08 - 1.48 - Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit inflammatory pathways, although further research is needed to elucidate the mechanisms involved.
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
- Enzyme Inhibition : It has shown potential as an inhibitor of carbonic anhydrases, which are relevant in various physiological processes and diseases .
Case Study 1: Anticancer Mechanism
A study focused on the mechanism of action revealed that the compound binds to specific targets within cancer cells, inhibiting their growth and proliferation. This was confirmed through kinetic assays and molecular docking studies that demonstrated its binding affinity to key enzymes involved in cancer progression.
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated a reduction in cytokine production when treated with the compound, indicating its potential for therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives with variations in the sulfamoyl-linked substituent and chromene core modifications. Below is a comparative analysis based on structural features, molecular properties, and inferred physicochemical behaviors:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The methyl(phenyl)sulfamoyl group in the target compound provides intermediate lipophilicity, balancing solubility and membrane permeability. In contrast, ethyl(phenyl)sulfamoyl (BH37258) increases hydrophobicity, while pyrimidin-2-ylsulfamoyl () introduces polar nitrogen atoms, favoring aqueous solubility .
Impact of Heterocyclic Moieties :
- The 3,4-dimethylisoxazole substituent () may confer resistance to oxidative metabolism due to its rigid heterocyclic structure. Conversely, the thiadiazole group () could enhance solubility but may reduce stability under acidic conditions.
The smaller methyl group in the target compound allows better accommodation in active sites .
Molecular Weight Trends :
- Compounds with larger substituents (e.g., isoxazole in ) exceed 500 g/mol, approaching the upper limit for oral bioavailability. The target compound (~497.5 g/mol) remains within a favorable range for drug-likeness.
Biological Activity
6-chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H19ClN2O5S
- Molecular Weight : 482.9 g/mol
- IUPAC Name : 6-chloro-7-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
- CAS Number : 880792-54-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.
1. Anticancer Activity
Several studies have evaluated the cytotoxic effects of 6-chloro-7-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.08 - 1.48 | |
| HCT-116 (Colon) | 1.08 - 1.48 | |
| HepG2 (Liver) | Not specified | |
| A549 (Lung) | Not specified |
The compound exhibited significant inhibitory effects on cell proliferation, particularly against breast and colon cancer cell lines, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Activity
Research indicates that compounds similar to this chromene derivative can inhibit key inflammatory pathways:
- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Findings : Studies have shown that derivatives of chromene can exhibit dual inhibitory effects against COX and LOX enzymes, which are often implicated in various inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
| Pathogen | Activity Level | Reference |
|---|---|---|
| MRSA | Mild Inhibitory Activity | |
| Tuberculosis | Moderate Activity | |
| Fungal Species | Slightly More Active |
The compound demonstrated moderate antimicrobial activity against MRSA and showed effectiveness against tuberculosis and certain fungal species.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting their cell cycle.
- Antioxidant Properties : The structure of the chromene moiety allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.
Case Studies
- Cytotoxicity Against Cancer Cells :
- Inflammatory Response Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
